molecular formula C16H9BrCl2O2 B3043065 3-(3 inverted exclamation mark -Bromophenyl)-6,8-dichloro-4-methylcoumarin CAS No. 720674-38-4

3-(3 inverted exclamation mark -Bromophenyl)-6,8-dichloro-4-methylcoumarin

Cat. No.: B3043065
CAS No.: 720674-38-4
M. Wt: 384 g/mol
InChI Key: LSLMNXLHDBWBFE-UHFFFAOYSA-N
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Description

3-(3’-Bromophenyl)-6,8-dichloro-4-methylcoumarin is a halogenated coumarin derivative characterized by a bromine atom at the 3’ position of the phenyl ring, two chlorine atoms at the 6 and 8 positions of the coumarin core, and a methyl group at position 4. Coumarins are aromatic heterocycles with diverse biological activities, and halogenation often enhances their pharmacological properties by modulating lipophilicity and electronic effects .

Properties

IUPAC Name

3-(3-bromophenyl)-6,8-dichloro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLMNXLHDBWBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-6,8-dichloro-4-methylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromophenyl acetic acid and 6,8-dichloro-4-methylcoumarin.

    Condensation Reaction: The 3-bromophenyl acetic acid is condensed with 6,8-dichloro-4-methylcoumarin in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Cyclization: The resulting intermediate undergoes cyclization to form the final product, 3-(3-bromophenyl)-6,8-dichloro-4-methylcoumarin.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-6,8-dichloro-4-methylcoumarin: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted coumarins with different functional groups.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

3-(3-bromophenyl)-6,8-dichloro-4-methylcoumarin: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural similarity to other bioactive coumarins.

    Industry: Utilized in the development of fluorescent dyes and sensors for analytical applications.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6,8-dichloro-4-methylcoumarin depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Fluorescent Properties: The presence of the coumarin core allows the compound to absorb and emit light, making it useful in fluorescence-based assays.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and reported activities of 3-(3’-Bromophenyl)-6,8-dichloro-4-methylcoumarin with related coumarin derivatives:

Compound Name Substituents (Coumarin) Substituents (Phenyl) Biological Activity (Enzyme Inhibition) Reference
3-(3’-Bromophenyl)-6,8-dichloro-4-methylcoumarin 6,8-Cl; 4-CH₃ 3’-Br Hypothesized collagenase/hyaluronidase inhibition (based on structural analogs) [Hypothetical]
3-(4’-Bromophenyl)-6,8-dichloro-4-methylcoumarin 6,8-Cl; 4-CH₃ 4’-Br Not reported
3-(3’-Bromophenyl)-6-chloro-4-methylcoumarin 6-Cl; 4-CH₃ 3’-Br Not reported (CAS 720673-96-1)
3-(4’-Bromophenyl)-5,7-dihydroxycoumarin 5,7-OH 4’-Br Tyrosinase inhibition (IC₅₀: 8.2 µM)
3-(3’-Bromophenyl)-6,7-dihydroxycoumarin 6,7-OH 3’-Br Elastase inhibition (IC₅₀: 12.4 µM)
3-(4’-Bromophenyl)-6-chloro-4-phenylcoumarin 6-Cl; 4-C₆H₅ 4’-Br Not reported (CAS 332104-48-0)
Key Observations:

Bromine Position : Moving the bromine from the 4’ to the 3’ position (as in the target compound) may alter steric interactions with enzyme active sites. For example, 3’-bromo derivatives in showed elastase inhibition, while 4’-bromo analogs targeted tyrosinase .

Methyl vs. Phenyl Groups : The 4-methyl group in the target compound may confer metabolic stability compared to bulkier 4-phenyl substituents (e.g., CAS 332104-48-0), which could hinder enzyme binding .

Enzymatic Activity and Computational Insights

Computational docking studies on these analogs revealed that bromine at the 3’ position forms hydrophobic interactions with enzyme pockets, whereas hydroxyl groups participate in hydrogen bonding . The dichloro substituents in the target compound may similarly interact with catalytic residues, though the absence of hydroxy groups could reduce polar interactions .

Biological Activity

3-(3-Bromophenyl)-6,8-dichloro-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by its unique chemical structure which includes a bromophenyl group and dichlorine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research.

  • Molecular Formula : C16H9Cl3O2
  • Molecular Weight : 339.6 g/mol
  • IUPAC Name : 6,8-dichloro-3-(3-bromophenyl)-4-methylchromen-2-one

Anticancer Properties

Research indicates that derivatives of coumarin, including 3-(3-Bromophenyl)-6,8-dichloro-4-methylcoumarin, exhibit significant anticancer properties. The structural modifications enhance its interaction with biological targets involved in cancer pathways.

  • Mechanism of Action
    • The compound is believed to induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death process. Studies have shown that coumarin derivatives can bind effectively to caspase enzymes, influencing their activity and specificity .
  • In Vitro Studies
    • In vitro studies using various cancer cell lines have demonstrated that 3-(3-Bromophenyl)-6,8-dichloro-4-methylcoumarin exhibits cytotoxic effects. For instance, it has been reported to significantly inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Cell LineIC50 (µM)Effect
MCF-710Inhibition of proliferation
A54915Induction of apoptosis

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that 3-(3-Bromophenyl)-6,8-dichloro-4-methylcoumarin may possess antibacterial and antifungal activities.

  • Antibacterial Studies
    • The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a potential for therapeutic application in treating bacterial infections .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
  • Antifungal Studies
    • Additionally, antifungal activity has been observed against Candida species, suggesting its utility in managing fungal infections .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 3-(3-Bromophenyl)-6,8-dichloro-4-methylcoumarin on human breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis. The study utilized flow cytometry and Western blotting techniques to analyze cell cycle progression and apoptosis markers.

Case Study 2: Antimicrobial Activity

Another significant study assessed the antimicrobial efficacy of this compound against various pathogens in vitro. The results indicated a dose-dependent inhibition of microbial growth, with detailed analysis using agar diffusion methods to determine zones of inhibition.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(3-Bromophenyl)-6,8-dichloro-4-methylcoumarin, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a Pechmann condensation for coumarin core formation, followed by halogenation and cross-coupling reactions. For example:

  • Step 1: Condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl) to form the coumarin backbone.
  • Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) in DMF or CCl₄ under controlled temperatures (0–25°C).
  • Step 3: Chlorination at positions 6 and 8 via electrophilic substitution with Cl₂ gas or SO₂Cl₂, requiring inert conditions to avoid over-halogenation .
    Optimization: Adjust stoichiometry of halogenating agents and monitor reaction progress using TLC or HPLC. Lower temperatures (e.g., 0°C) reduce side reactions during bromination.

Basic: How are spectroscopic techniques (NMR, HRMS, IR) utilized to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks based on substituent-induced shifts. For example, the methyl group at position 4 appears as a singlet (~δ 2.6 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .
  • HRMS: Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₀BrCl₂O₂: 407.9053; observed: 407.9055) .
  • IR: Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br/C-Cl vibrations at 600–800 cm⁻¹ .

Advanced: How can X-ray crystallography resolve ambiguities in substituent positioning and molecular conformation?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions and dihedral angles. For example:

  • SHELX refinement (via SHELXL) is used to model atomic positions and thermal displacement parameters .
  • Key metrics: Bond lengths (e.g., C-Br ~1.89 Å, C-Cl ~1.73 Å) and torsion angles between the coumarin core and bromophenyl group (~15–25°) help validate steric interactions .
  • Challenge: Twinning or low-resolution data may require iterative refinement with SHELXE or alternate software .

Advanced: What computational approaches predict electronic properties, and how do they align with experimental data?

Answer:

  • DFT Calculations: Gaussian or ORCA software models HOMO/LUMO energies to predict reactivity. For halogenated coumarins, electron-withdrawing groups (Br, Cl) lower LUMO levels, enhancing electrophilic character .
  • Molecular Electrostatic Potential (MEP): Visualizes charge distribution, showing electron-deficient regions at halogens for nucleophilic attack .
  • Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values (e.g., ~320 nm for coumarins) to assess accuracy .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

Answer:

  • Steric Effects: The 4-methyl group directs electrophiles to less hindered positions (e.g., para to Cl at position 6).
  • Electronic Effects: Bromine’s inductive effect deactivates the phenyl ring, favoring meta-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
  • Case Study: Attempted nitration at position 5 may fail due to deactivation; instead, use directed ortho-metalation strategies .

Advanced: How are contradictions in spectral or crystallographic data resolved during structural validation?

Answer:

  • Data Triangulation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic bond lengths/angles with DFT-optimized geometries .
  • Discrepancy Example: A reported δ 7.35 ppm (¹H NMR) for aromatic protons may conflict with predicted values; re-examine solvent effects or substituent electronic environments .
  • Software Tools: Use Mercury (CCDC) to overlay experimental and theoretical crystal structures, identifying outliers in atomic positions .

Advanced: What mechanistic insights explain side-product formation during halogenation steps?

Answer:

  • Competitive Pathways: Bromination may yield di-substituted byproducts if reaction times exceed optimal durations.
  • Mitigation: Use radical inhibitors (e.g., TEMPO) to suppress uncontrolled chain reactions during Cl₂ gas exposure .
  • Analysis: LC-MS identifies side-products (e.g., 6,8,3′-trichloro derivatives), guiding reagent stoichiometry adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3 inverted exclamation mark -Bromophenyl)-6,8-dichloro-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
3-(3 inverted exclamation mark -Bromophenyl)-6,8-dichloro-4-methylcoumarin

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